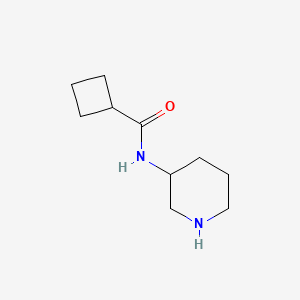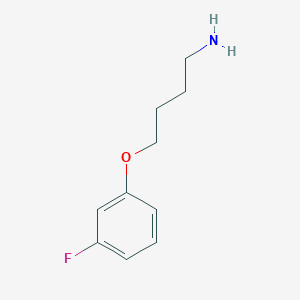
1-(4-Aminobutoxy)-3-fluorobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
The use of microwave irradiation to enhance chemical reactions has been demonstrated in the synthesis of 4-[N-alkyl-N-(2-hydroxylethyl)]amino-1-acylbenzene derivatives from 4-fluoro-1-acyl-benzene, highlighting an efficient approach to chemical synthesis (Tao Xiao-chun, 2008).
Photophysics of Fluorobenzene Derivatives
The study of chromophore aggregation and planarization in poly(phenyleneethynylene)s, including 1,4-diethynyl-2-fluorobenzene, in solution and crystals, provides insights into the photophysical properties of these materials. The research indicates that aggregation affects absorption and emission spectra, which is critical for the development of optical materials (M. Levitus et al., 2001).
Natural Product Derivatives
The discovery of 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, related to the structural family of "1-(4-Aminobutoxy)-3-fluorobenzene," showcases the potential for discovering new natural products with unique biological activities (Qing-lan Guo et al., 2015).
Biotransformation Studies
Research on the biotransformation of monofluorophenols by Rhodococcus opacus 1cp has identified fluoropyrogallols as intermediates, demonstrating the microbial metabolism's capability to modify fluorinated aromatic compounds. This knowledge is crucial for understanding the environmental fate of such compounds (Z. I. Finkelstein et al., 2000).
Material Science and Catalysis
In material science and catalysis, studies have focused on the synthesis, characterization, and application of fluorobenzene derivatives. For instance, the development of a rare fluorobenzene adduct of Ti(IV) and its catalytic activity in carboamination reactions illustrates the utility of such compounds in synthetic chemistry and material science (F. Basuli et al., 2005).
Chemical Synthesis Techniques
Innovative chemical synthesis techniques using fluorobenzene derivatives, such as the practical synthesis of a PET ligand containing [18F]fluorobenzene, underscore the relevance of fluorinated compounds in medical imaging and diagnostic applications (Ming-Rong Zhang et al., 2007).
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKNQUYMAJCCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutoxy)-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



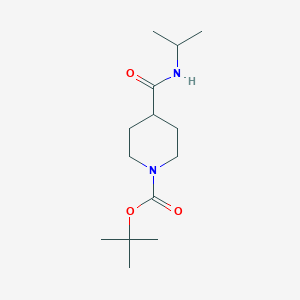
![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)
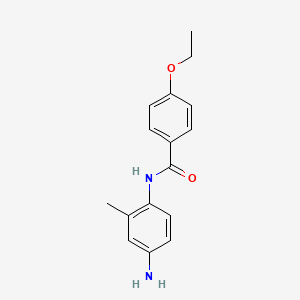
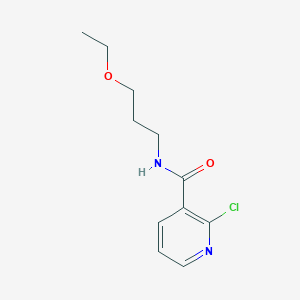
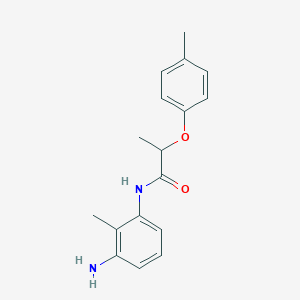
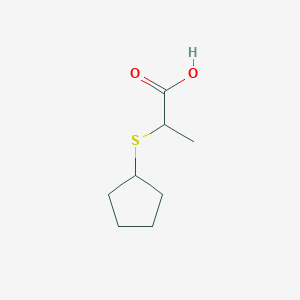


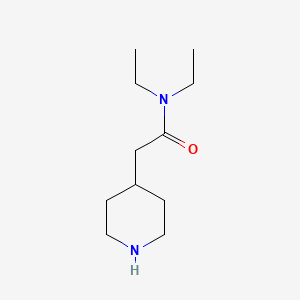

![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)

